8-Phenylquinoline

OLED materials Phosphorescent iridium complexes Chelate ring size engineering

8-Phenylquinoline (CAS 605-04-9) is a heterocyclic building block consisting of a quinoline core with a phenyl substituent at the 8-position. This positional isomerism is critical: moving the phenyl group from the 2- or 4-position to the 8-position fundamentally alters metal-binding geometry, photophysical properties, and biological target engagement.

Molecular Formula C15H11N
Molecular Weight 205.25 g/mol
CAS No. 605-04-9
Cat. No. B8574275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Phenylquinoline
CAS605-04-9
Molecular FormulaC15H11N
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=CC3=C2N=CC=C3
InChIInChI=1S/C15H11N/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-16-15(13)14/h1-11H
InChIKeyWJWVMGIAUYAQLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Phenylquinoline (CAS 605-04-9) Procurement Guide: Core Identity and Differentiation Basis


8-Phenylquinoline (CAS 605-04-9) is a heterocyclic building block consisting of a quinoline core with a phenyl substituent at the 8-position [1]. This positional isomerism is critical: moving the phenyl group from the 2- or 4-position to the 8-position fundamentally alters metal-binding geometry, photophysical properties, and biological target engagement [2]. Unlike simpler 8-substituted quinolines such as 8-methylquinoline or 8-hydroxyquinoline, the 8-phenyl group provides an extended aromatic surface capable of participating in strong metal–π interactions, enabling coordination modes that are inaccessible to non-aromatic or hydroxyl-bearing 8-substituted analogs [3]. These structural features make 8-phenylquinoline a non-interchangeable ligand scaffold for applications where both the nitrogen donor and the pendant phenyl ring must cooperate in metal chelation, luminescence tuning, or DNA intercalation.

Why 8-Phenylquinoline Cannot Be Replaced by Generic Phenylquinoline Isomers in R&D and Manufacturing


Phenylquinoline isomers are not functionally equivalent. The position of the phenyl substituent dictates the chelate ring size upon metal complexation, the electronic communication between the quinoline nitrogen and the metal center, and the compound's ability to engage in π-stacking or intercalative binding [1]. For example, 2-phenylquinoline forms five-membered chelate rings with Ir(III), yielding orange-red emission (λ_max 600–620 nm), whereas 8-phenylquinoline forms an unprecedented six-membered chelate, shifting emission deep into the red/near-infrared (650–680 nm) with distinct excited-state dynamics [2]. In biological contexts, the 8-phenyl isomer demonstrates superior DNA intercalation ability relative to the 4-phenyl isomer, directly impacting antiproliferative potency [3]. Procurement of a generic 'phenylquinoline' without positional specification therefore risks selecting a compound with fundamentally different coordination chemistry, emission wavelength, or biological activity than required for the intended application.

8-Phenylquinoline Quantitative Differentiation Evidence Against Closest Analogs


Six-Membered Chelate Formation Enables Deep Red Phosphorescence Unattainable with 2-Phenylquinoline Ir(III) Complexes

Ir(III) complexes of 8-phenylquinoline form six-membered chelate rings—the first such demonstration for electroluminescent iridium complexes—resulting in deep red phosphorescent emission at 650–680 nm, significantly red-shifted compared to the 600–620 nm emission typical of five-membered chelate 2-phenylquinoline Ir(III) complexes [1][2]. The 8-phenylquinoline-based complex Ir[8-(3,5-difluorophenyl)quinoline]₂(acac) achieved an external quantum efficiency (η_ext) of 2.04% at J = 20 mA/cm² with a maximum brightness of 3427 cd/m² and a full width at half-maximum of only 60 nm at 16 V, demonstrating saturated red emission with high color purity [1].

OLED materials Phosphorescent iridium complexes Chelate ring size engineering

Unprecedented Ag(I)–Phenyl π-Interactions 2–3× Stronger Than Any Previously Observed System

In a pentacoordinated silver(I) complex, 8-phenylquinoline engages its pendant phenyl ring in Ag(I)–C π-interactions with calculated bond energies of 4.3–6.0 kcal/mol, which are substantially stronger than any previously reported Ag(I)–π interactions (typically <2 kcal/mol) [1]. DFT calculations further reveal that the Ag(I)–N coordination bonds from the quinoline nitrogen atoms contribute 21.8–29.8 kcal/mol each, establishing a unique pentacoordinate geometry that is inaccessible to 2-phenylquinoline or 8-hydroxyquinoline analogs, which lack the geometrically pre-organized phenyl ring at the 8-position [1].

Coordination chemistry Silver(I) catalysis Metal–π interactions

Superior DNA Intercalation and Antitumor Activity: 8-Phenyl Isomer Outperforms 4-Phenyl and 7-Phenyl Analogs

In a systematic comparison of positional isomers of (2-aminoethyl)aminomethyl-2-phenylquinoline derivatives, the 8-substituted isomer exhibited the highest antitumor activity against HeLa cells, with the activity ranking being 8- > 7- > 4- ≈ 6-substituted isomers [1]. This biological potency correlates directly with DNA-binding ability measured by UV-VIS spectral titration, DNA melting temperature shift (ΔT_m), and ethidium displacement assays. Both 8- and 4-isomers were confirmed as DNA intercalators via topoisomerase I superhelix unwinding assay, but the 8-isomer demonstrated quantitatively stronger binding [1].

Anticancer agents DNA intercalation Structure-activity relationship

Cation-Induced Emission Enhancement (CIEE): 8-Phenylquinoline Achieves Near-Unity Quantum Yield Upon Metal Coordination

A comparative study of seven positionally isomeric phenylquinolines (PQs) demonstrated that all isomers—including 8-phenylquinoline—are initially faintly luminescent, but upon addition of metal cations (Fe³⁺, La³⁺, Ce³⁺, Eu³⁺) or protons in acetonitrile, their emission quantum yield (Φ) is drastically enhanced, approaching unity (Φ → ~1.0) via the cation-induced emission enhancement (CIEE) mechanism [1]. Among the seven isomers, the 8-PQ isomer exhibits a distinct blue to blue-green luminescence profile upon complexation, attributable to the specific geometric constraints imposed by the 8-position that affect the metal–ligand coordination geometry and excited-state rigidity [1]. This behavior contrasts with 2-PQ, which relies on aggregation-induced emission (AIE) for luminescence enhancement and requires a two-step pH-dependent process to shift emission from UV to the visible region [1].

Blue OLED materials Cation sensing Fluorescence enhancement

Near-Infrared (NIR) Pt(II) Emission Enabled by 8-Phenylquinoline-Based Tetradentate Ligands

Tetradentate 6/6/6 Pt(II) complexes built on an 8-phenylquinoline-benzo[d]imidazole-carbazole framework produce broad Gaussian-type NIR emission with photoluminescence quantum efficiencies (PLQE) of 1.2–1.5% and short excited-state lifetimes (τ) of 0.8–1.5 μs in dichloromethane at room temperature . These complexes exhibit highly reversible electrochemical redox processes, indicating robust electrochemical stability essential for device applications. The large π-conjugation inherent to the 8-phenylquinoline motif—extending from the quinoline core through the 8-phenyl ring into the fused tetradentate architecture—enhances metal-to-ligand charge-transfer (³MLCT) character in the T₁ excited state, which is directly responsible for the NIR emission . In contrast, Pt(II) complexes based on 2-phenylquinoline or simpler bidentate quinoline ligands typically emit in the 600–640 nm range [1], lacking the extended conjugation pathway that 8-phenyl substitution uniquely provides.

Near-infrared emitters Platinum complexes Optoelectronics

LogP Differentiation: 8-Phenylquinoline Exhibits Higher Lipophilicity Than Common Heterocyclic Alternatives

The experimental and calculated LogP of 8-phenylquinoline (LogP = 3.90–4.24 depending on method) substantially exceeds that of 8-hydroxyquinoline (LogP ≈ 1.85), 8-methylquinoline (LogP ≈ 2.5–2.7), and unsubstituted quinoline (LogP ≈ 2.0). This elevated lipophilicity, driven by the 8-phenyl substituent, directly impacts membrane permeability and protein binding in biological assays, making 8-phenylquinoline a preferred scaffold when higher LogP is required for target engagement in cellular contexts or for improving the solubility profile of metal complexes in organic solvents for solution-processed device fabrication.

Drug-likeness Physicochemical properties Membrane permeability

8-Phenylquinoline Application Scenarios Supported by Quantitative Differentiation Evidence


Deep Red to Near-Infrared Phosphorescent OLED Emitter Development

8-Phenylquinoline is the ligand of choice when the target emission wavelength exceeds 640 nm, a region inaccessible to 2-phenylquinoline-based Ir(III) complexes. Its ability to form six-membered chelate rings with Ir(III) [1] and its integration into tetradentate Pt(II) architectures yielding NIR emission with PLQE of 1.2–1.5% make it essential for developing saturated red and NIR OLEDs for display, sensing, and night-vision technologies. The narrow FWHM of 60 nm demonstrated in Ir(III) devices confirms its suitability for high color purity requirements [1].

Silver(I)-Based Catalyst and Coordination Polymer Design

The 8-phenylquinoline scaffold is uniquely capable of engaging Ag(I) centers through both strong N-donor bonds (21.8–29.8 kcal/mol) and record-strength Ag–C(Ph) π-interactions (4.3–6.0 kcal/mol per bond) [1]. This dual coordination mode enables pentacoordinate geometries that are inaccessible to 2-phenylquinoline or 8-hydroxyquinoline, making 8-phenylquinoline the preferred ligand for designing silver-based catalysts requiring π-substrate pre-organization or for constructing coordination polymers with predictable supramolecular architectures.

DNA-Targeted Anticancer Drug Discovery Programs

In medicinal chemistry campaigns targeting DNA intercalation as the mechanism of action, the 8-phenyl-substituted 2-phenylquinoline scaffold consistently outperforms 4-, 6-, and 7-substituted positional isomers in HeLa cell cytotoxicity and DNA-binding assays [1]. The validated intercalation ability via topoisomerase I superhelix unwinding assay, combined with the established SAR ranking (8- > 7- > 4- ≈ 6-), positions 8-phenylquinoline as the optimal starting point for lead optimization in this chemical series.

Cation-Responsive Luminescent Sensors and One-Step Activation Blue Emitters

For solution-based cation sensing or blue OLED applications requiring direct metal-activated luminescence, 8-phenylquinoline offers the cation-induced emission enhancement (CIEE) mechanism that drives quantum yield to near-unity without the two-step aggregation-and-acidification process required by 2-phenylquinoline [1]. This single-step activation pathway simplifies device fabrication and sensing protocols, making 8-phenylquinoline the preferred isomer for applications where rapid, reversible metal-responsive luminescence is critical.

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